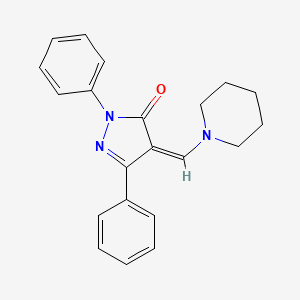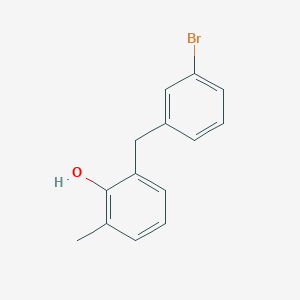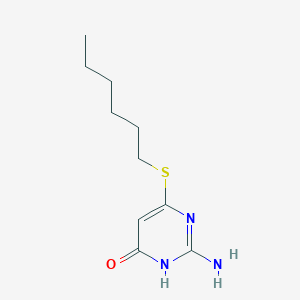
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 2 and a hexylsulfanyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one typically involves the reaction of 2-amino-4-chloropyrimidine with hexanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hexylsulfanyl group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hexylsulfanyl group, yielding 2-amino-4(3H)-pyrimidinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Amino-4(3H)-pyrimidinone.
Substitution: Various substituted pyrimidinones depending on the reagents used.
Scientific Research Applications
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The hexylsulfanyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4(3H)-pyrimidinone: Lacks the hexylsulfanyl group, making it less lipophilic.
2-Amino-6-methylpyrimidin-4(3H)-one: Contains a methyl group instead of a hexylsulfanyl group, affecting its chemical properties and reactivity.
2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one: Features a methylsulfanyl group, which is smaller and less hydrophobic compared to the hexylsulfanyl group.
Uniqueness
The presence of the hexylsulfanyl group in 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one imparts unique properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
6308-32-3 |
|---|---|
Molecular Formula |
C10H17N3OS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-amino-4-hexylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3OS/c1-2-3-4-5-6-15-9-7-8(14)12-10(11)13-9/h7H,2-6H2,1H3,(H3,11,12,13,14) |
InChI Key |
RCHZYHUYECBOQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)
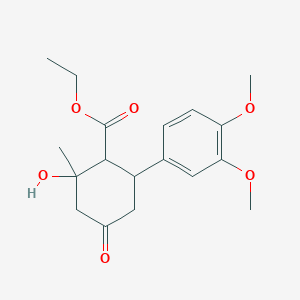
![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)
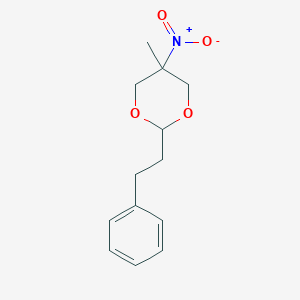

![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)

![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)
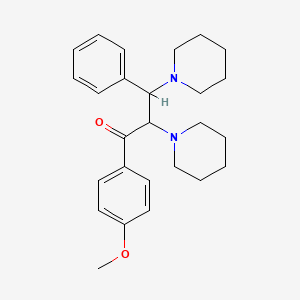
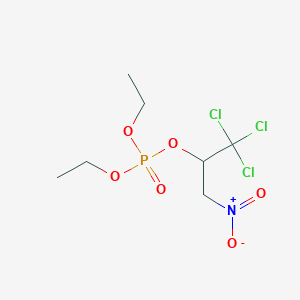
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)
